4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline
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Overview
Description
4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline is a complex organic compound that features an anthracene moiety linked to an oxadiazole ring, which is further connected to a dimethylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline typically involves multiple steps One common method involves the cyclization of an anthracene derivative with a suitable hydrazide to form the oxadiazole ring
Cyclization Reaction: The anthracene derivative is reacted with a hydrazide under acidic conditions to form the 1,3,4-oxadiazole ring.
Nucleophilic Substitution: The oxadiazole intermediate is then reacted with N,N-dimethylaniline in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The dimethylaniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the dimethylaniline group.
Scientific Research Applications
4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong luminescent properties.
Biology: Employed in bioimaging and as a sensor for detecting biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. The anthracene moiety allows for strong π-π interactions with aromatic systems, while the oxadiazole ring can form hydrogen bonds with suitable acceptors. These interactions facilitate the compound’s role as a fluorescent probe and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-diphenylanthracene and 9-anthraldehyde oxime share structural similarities with 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline.
Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole.
Uniqueness
This compound is unique due to its combination of an anthracene moiety with an oxadiazole ring and a dimethylaniline group. This unique structure imparts distinct photophysical properties, making it highly suitable for applications in fluorescence-based technologies and optoelectronics .
Properties
CAS No. |
70366-91-5 |
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Molecular Formula |
C24H19N3O |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-(5-anthracen-9-yl-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C24H19N3O/c1-27(2)19-13-11-16(12-14-19)23-25-26-24(28-23)22-20-9-5-3-7-17(20)15-18-8-4-6-10-21(18)22/h3-15H,1-2H3 |
InChI Key |
RNRLLEDLENEYAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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